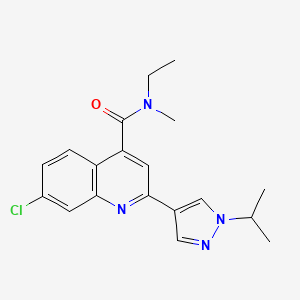
7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide, also known as CEP-28122, is a small molecule inhibitor of the receptor tyrosine kinase, MET. This compound has been studied extensively in scientific research due to its potential as a therapeutic agent for various diseases, including cancer.
Mecanismo De Acción
7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide is a small molecule inhibitor of the receptor tyrosine kinase, MET. MET is a protein that plays a key role in cell growth, survival, and migration. When MET is overexpressed or mutated, it can contribute to the development and progression of various diseases, including cancer. 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide binds to the MET receptor and inhibits its activity, thereby preventing the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of the MET receptor, 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and enhance the immune response to cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide for lab experiments is its specificity for the MET receptor, which allows for targeted inhibition of this protein. Additionally, 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide has been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide is that it may not be effective in all types of cancer, as the expression and activity of the MET receptor can vary between different types of tumors.
Direcciones Futuras
There are several potential future directions for research on 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide. One area of interest is the development of combination therapies that include 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide, as this compound has been shown to enhance the efficacy of other cancer therapies. Additionally, further studies are needed to determine the optimal dosing and administration of 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide in clinical settings. Finally, research is needed to identify biomarkers that can predict which patients are most likely to respond to 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide treatment.
Métodos De Síntesis
The synthesis of 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide involves several steps, starting with the reaction of 7-chloro-4-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-N-ethylcyclohexylamine to yield the amide intermediate. The final step involves the reaction of the amide intermediate with 1-isopropyl-1H-pyrazol-4-ylboronic acid in the presence of a palladium catalyst to form 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide.
Aplicaciones Científicas De Investigación
7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide has been extensively studied in scientific research for its potential as a therapeutic agent for various diseases, including cancer. In preclinical studies, 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including non-small cell lung cancer, breast cancer, and glioblastoma. Additionally, 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
7-chloro-N-ethyl-N-methyl-2-(1-propan-2-ylpyrazol-4-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O/c1-5-23(4)19(25)16-9-17(13-10-21-24(11-13)12(2)3)22-18-8-14(20)6-7-15(16)18/h6-12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSSUHJSTIKWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=NC2=C1C=CC(=C2)Cl)C3=CN(N=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0114491.P001 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4896315.png)
![3-(4-fluorophenyl)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896316.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4896317.png)

![ethyl 2-cyclohexyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B4896326.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4896330.png)
![3-(2-chlorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4896339.png)

![1-cyclopentyl-4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4896345.png)
![1,1'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(2,5-pyrrolidinedione)](/img/structure/B4896348.png)
![N-(3,4-dimethylphenyl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4896356.png)

![N-[3-(dimethylamino)propyl]-4-iodobenzamide hydrochloride](/img/structure/B4896388.png)
![5-(4-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4896403.png)